(3Z)-1-allyl-3-(6-oxo-2-phenyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene)-1,3-dihydro-2H-indol-2-one
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Overview
Description
The compound (3Z)-1-allyl-3-(6-oxo-2-phenyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene)-1,3-dihydro-2H-indol-2-one is a complex organic molecule featuring a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3Z)-1-allyl-3-(6-oxo-2-phenyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene)-1,3-dihydro-2H-indol-2-one typically involves multi-step organic reactions. The process begins with the preparation of the indole core, followed by the introduction of the thiazolo[3,2-b][1,2,4]triazole moiety. The final steps involve the formation of the ylidene linkage and the allyl group attachment. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scalable synthetic routes that ensure cost-effectiveness and reproducibility. Techniques such as continuous flow chemistry and the use of automated reactors could be employed to enhance efficiency and control over reaction parameters.
Chemical Reactions Analysis
Types of Reactions
(3Z)-1-allyl-3-(6-oxo-2-phenyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene)-1,3-dihydro-2H-indol-2-one: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions can modify the aromatic rings and other reactive sites.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions are tailored to the specific transformation desired, often involving controlled temperatures and inert atmospheres.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce a wide range of functional groups.
Scientific Research Applications
(3Z)-1-allyl-3-(6-oxo-2-phenyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene)-1,3-dihydro-2H-indol-2-one: has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of (3Z)-1-allyl-3-(6-oxo-2-phenyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene)-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering a cascade of biochemical events. Pathways involved may include signal transduction, gene expression regulation, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetoacetate: A simpler compound with a similar keto-enol tautomerism behavior.
1-Benzyl 2-methyl (2S,4R)-4-((4-bromoisoindoline-2-carbonyl)oxy)pyrrolidine-1,2-dicarboxylate: A complex molecule used in advanced synthetic methods.
Uniqueness
(3Z)-1-allyl-3-(6-oxo-2-phenyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene)-1,3-dihydro-2H-indol-2-one: stands out due to its unique combination of functional groups and its potential for diverse applications. Its structure allows for versatile chemical modifications, making it a valuable compound in various research and industrial contexts.
Properties
Molecular Formula |
C21H14N4O2S |
---|---|
Molecular Weight |
386.4 g/mol |
IUPAC Name |
(5Z)-5-(2-oxo-1-prop-2-enylindol-3-ylidene)-2-phenyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one |
InChI |
InChI=1S/C21H14N4O2S/c1-2-12-24-15-11-7-6-10-14(15)16(19(24)26)17-20(27)25-21(28-17)22-18(23-25)13-8-4-3-5-9-13/h2-11H,1,12H2/b17-16- |
InChI Key |
KYXDCKMFMCPKBI-MSUUIHNZSA-N |
Isomeric SMILES |
C=CCN1C2=CC=CC=C2/C(=C/3\C(=O)N4C(=NC(=N4)C5=CC=CC=C5)S3)/C1=O |
Canonical SMILES |
C=CCN1C2=CC=CC=C2C(=C3C(=O)N4C(=NC(=N4)C5=CC=CC=C5)S3)C1=O |
Origin of Product |
United States |
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